4-Amino-5-(4-chloro-3-fluorophenyl)-1-(propan-2-yl)pyrrolidin-2-one hydrochloride

Description

Systematic IUPAC Name and Structural Formula

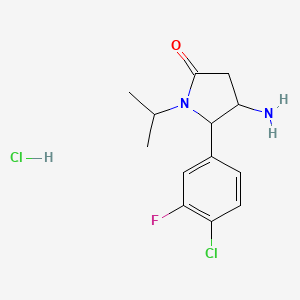

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as 4-amino-5-(4-chloro-3-fluorophenyl)-1-propan-2-ylpyrrolidin-2-one hydrochloride. This nomenclature precisely defines the molecular architecture, indicating the position of each functional group within the pyrrolidinone framework. The base pyrrolidin-2-one structure serves as the parent heterocycle, with specific substitution patterns that define the compound's unique chemical identity.

The molecular formula for the free base form is documented as C₁₁H₁₂ClFN₂O, representing the core structure without the hydrochloride salt component. When considering the complete hydrochloride salt form, the molecular composition expands to include the additional hydrogen chloride molecule, resulting in enhanced water solubility and crystalline stability characteristics. The structural representation through Simplified Molecular Input Line Entry System notation provides the precise connectivity: CN1C@@HC2=CC(=C(C=C2)Cl)F.

The International Chemical Identifier string further confirms the molecular structure as InChI=1S/C11H12ClFN2O/c1-15-10(16)5-9(14)11(15)6-2-3-7(12)8(13)4-6/h2-4,9,11H,5,14H2,1H3/t9-,11+/m0/s1. This comprehensive structural notation enables precise identification across chemical databases and facilitates accurate communication of the compound's molecular architecture within the scientific community.

| Structural Parameter | Value |

|---|---|

| Molecular Formula (free base) | C₁₁H₁₂ClFN₂O |

| Molecular Formula (hydrochloride salt) | C₁₃H₁₇Cl₂FN₂O |

| IUPAC Name | 4-amino-5-(4-chloro-3-fluorophenyl)-1-propan-2-ylpyrrolidin-2-one hydrochloride |

| InChI Key | DWDALBJLKHZRND-GXSJLCMTSA-N |

Properties

IUPAC Name |

4-amino-5-(4-chloro-3-fluorophenyl)-1-propan-2-ylpyrrolidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClFN2O.ClH/c1-7(2)17-12(18)6-11(16)13(17)8-3-4-9(14)10(15)5-8;/h3-5,7,11,13H,6,16H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXAUMFIBFUIUSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(C(CC1=O)N)C2=CC(=C(C=C2)Cl)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17Cl2FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1461707-17-4 | |

| Record name | 2-Pyrrolidinone, 4-amino-5-(4-chloro-3-fluorophenyl)-1-(1-methylethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1461707-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Multi-Component Cyclization Approach

One prominent method involves a multi-component reaction (MCR) that synthesizes pyrrolidinone derivatives through a one-pot process, which is efficient and environmentally friendly.

- Reactants: An amino acid derivative (e.g., N-propyl or N-isopropyl amino acid), aromatic aldehyde with chloro and fluoro substituents, and nitriles (e.g., malononitrile).

- Catalysts: Acidic catalysts such as p-toluenesulfonic acid (TosOH) or Lewis acids like indium trichloride (InCl₃).

- Solvent: Ethanol or methanol, often in aqueous mixtures.

- Conditions: Reflux at 70–110°C for 12–24 hours, with ultrasonic irradiation sometimes employed to accelerate the reaction.

A typical synthesis might involve condensing a substituted amino acid with a chlorofluorophenyl aldehyde and malononitrile in ethanol with InCl₃ as a catalyst under reflux, followed by cyclization to form the pyrrolidinone core.

Nucleophilic Substitution on Aromatic Precursors

Another approach involves the halogenation of aromatic precursors followed by nucleophilic substitution:

- Step 1: Halogenation of phenyl rings to introduce chloro and fluoro substituents, often using N-bromosuccinimide (NBS) or halogenating agents.

- Step 2: Nucleophilic substitution with amino groups to form amino-phenyl intermediates.

- Step 3: Cyclization with suitable amino acids or their derivatives to form the pyrrolidinone ring.

Cyclization of β-Keto Amides

This method involves synthesizing β-keto amides bearing the desired aromatic substituents, followed by intramolecular cyclization:

- Reactants: β-Keto amides with aromatic halogen substituents.

- Catalysts: Acidic or basic catalysts, such as sodium ethoxide or p-toluenesulfonic acid.

- Conditions: Heating under reflux in solvents like toluene or ethanol, often with azeotropic removal of water to drive cyclization.

Final Formation of Hydrochloride Salt

The free base pyrrolidinone derivative is converted into its hydrochloride salt via:

- Reaction: Treatment with hydrogen chloride gas or HCl-dioxane solution.

- Conditions: Stirring at room temperature or mild heating until complete salt formation.

- Purification: Recrystallization from suitable solvents such as ethanol or ethyl acetate.

Data Table Summarizing Preparation Methods

Research Findings and Optimization

Recent studies emphasize the importance of reaction conditions in optimizing yield and purity:

- Ultrasound irradiation significantly reduces reaction times and improves yields in multicomponent syntheses.

- Catalyst loading (e.g., 20 mol% InCl₃) is critical for efficient cyclization.

- Solvent choice affects product yield; aqueous ethanol (50%) often provides the best balance between solubility and reactivity.

- Temperature control at approximately 40°C optimizes the reaction rate without promoting side reactions.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-(4-chloro-3-fluorophenyl)-1-(propan-2-yl)pyrrolidin-2-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like sodium hydroxide or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects, particularly in the treatment of various diseases. Its structural features suggest it may interact with biological targets that are relevant in pharmacotherapy.

Anticancer Research

Preliminary studies indicate that derivatives of this compound may exhibit anticancer properties. Research has focused on its ability to inhibit specific pathways involved in tumor growth and metastasis. For instance, compounds with similar structures have shown promise in targeting cancer cell proliferation and survival mechanisms.

Neuropharmacology

Due to its ability to cross the blood-brain barrier, 4-amino-5-(4-chloro-3-fluorophenyl)-1-(propan-2-yl)pyrrolidin-2-one hydrochloride is being explored for potential neuroprotective effects. It may modulate neurotransmitter systems, offering insights into treatments for neurological disorders such as depression and anxiety.

Synthesis of Novel Compounds

The compound serves as a building block for synthesizing more complex molecules. Its functional groups allow for further chemical modifications, leading to the development of new pharmaceuticals with enhanced efficacy and reduced side effects.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal highlighted the anticancer properties of a related pyrrolidinone derivative. The research demonstrated that these compounds could induce apoptosis in cancer cells while sparing normal cells, suggesting a targeted therapeutic approach.

Case Study 2: Neuroprotective Effects

In another investigation focusing on neuropharmacology, researchers found that a compound structurally similar to this compound exhibited significant neuroprotective effects in animal models of neurodegenerative diseases. The study reported improvements in cognitive function and reduced neuronal death.

Mechanism of Action

The mechanism of action of 4-Amino-5-(4-chloro-3-fluorophenyl)-1-(propan-2-yl)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets, altering their activity, and modulating various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The table below highlights key structural and property differences between the target compound and its analogues:

Key Observations:

The 2-methoxyethyl group () introduces an ether oxygen, which may enhance solubility via hydrogen bonding while maintaining moderate lipophilicity .

Aryl Group Influence :

Biological Activity

4-Amino-5-(4-chloro-3-fluorophenyl)-1-(propan-2-yl)pyrrolidin-2-one hydrochloride is a synthetic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by its unique structural features, including an amino group, halogen substituents, and a pyrrolidinone core, exhibits potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is CHClFNO with a molecular weight of approximately 307.19 g/mol. The structure includes:

- An amino group that facilitates hydrogen bonding.

- A chloro and a fluorine substituent that enhance hydrophobic interactions and binding affinity to biological targets.

The compound's biological activity primarily stems from its ability to interact with various enzymes and receptors. The following mechanisms have been identified:

- Enzyme Inhibition : The compound has shown significant enzyme inhibition properties, particularly against cholinesterases, which play a crucial role in neurotransmission. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing cognitive functions and exhibiting neuroprotective effects .

- Receptor Binding : Studies indicate that the compound effectively binds to several receptors involved in neurotransmission and inflammation. The binding affinity is influenced by the presence of halogen substituents, which modify the electronic properties of the molecule .

- Antimicrobial Activity : Preliminary research suggests that derivatives related to this compound exhibit antibacterial and antifungal properties. The halogen substituents are believed to enhance these activities by disrupting microbial cell membranes .

Biological Activity Data

The following table summarizes the biological activities associated with this compound:

Case Study 1: Cognitive Enhancement

In a study evaluating cholinesterase inhibitors for cognitive enhancement, this compound exhibited promising results in increasing cognitive function in animal models through its inhibition of acetylcholinesterase .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of pyrrolidine derivatives found that this compound significantly inhibited the growth of various pathogenic bacteria, suggesting its potential as an antibacterial agent .

Q & A

Q. What are the optimal reaction conditions for synthesizing 4-Amino-5-(4-chloro-3-fluorophenyl)-1-(propan-2-yl)pyrrolidin-2-one hydrochloride?

The synthesis involves multi-step reactions, including cyclization and salt formation. For example, a key step reported yields 52.7% under conditions of HCl (1.0 M aqueous) at 0–50°C for 2.33 hours, followed by heating to 50°C to achieve a clear solution . Methodological recommendations:

- Catalyst optimization : Test Brønsted/Lewis acids (e.g., ZnCl₂) to improve cyclization efficiency.

- Temperature gradients : Use controlled heating (e.g., reflux under N₂) to minimize side reactions.

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

- XRPD (X-Ray Powder Diffraction) : Essential for confirming crystalline structure and identifying polymorphic forms. Peaks at 2θ = 8.9°, 15.3°, and 18.7° (intensity >500 counts) are characteristic .

- NMR (¹H/¹³C) : Assign signals for pyrrolidinone protons (δ 3.5–4.2 ppm) and aromatic fluorophenyl groups (δ 7.2–7.8 ppm) .

- HPLC-MS : Use C18 columns (0.1% TFA in H₂O/MeCN gradient) to confirm purity >98% .

Q. How can solubility and stability be optimized for in vitro assays?

- Solubility : Test polar aprotic solvents (DMSO, DMF) at 10 mM stock concentrations. Aqueous solubility is pH-dependent; use HCl (0.1 M) for protonation .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify hydrolysis-sensitive sites (e.g., pyrrolidinone ring) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound’s pharmacological potential?

- Substituent modifications : Replace the 4-chloro-3-fluorophenyl group with other halogens (e.g., Br, I) or electron-withdrawing groups to assess binding affinity changes .

- Stereochemical analysis : Synthesize enantiomers (e.g., (R)- and (S)-propan-2-yl) and compare activity via kinase inhibition assays .

Q. What strategies are recommended for identifying biological targets in mechanistic studies?

- Computational docking : Use Schrödinger Maestro to model interactions with PI3Kδ (PDB: 6CP4) or BTK kinases, focusing on hydrogen bonding with the pyrrolidinone carbonyl .

- Chemical proteomics : Employ affinity chromatography with a biotinylated derivative to pull down target proteins from cell lysates .

Q. How should contradictory data in biological assays (e.g., IC₅₀ variability) be resolved?

Q. What methodologies are suitable for studying degradation pathways under physiological conditions?

- Forced degradation : Expose the compound to oxidative (H₂O₂), acidic (0.1 M HCl), and thermal (60°C) stress, followed by LC-MS/MS to identify degradants (e.g., ring-opened amides) .

- Kinetic modeling : Use Arrhenius plots to predict shelf-life at 25°C based on degradation rate constants .

Q. How can polymorphism affect bioavailability, and how is it characterized?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.